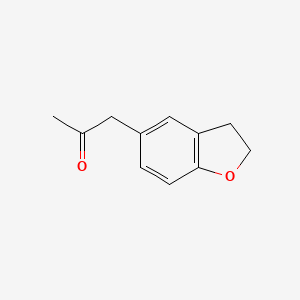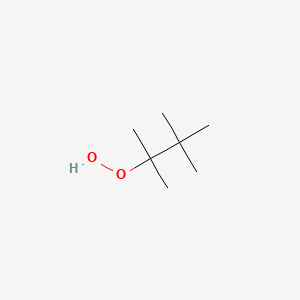
N-Adamantan-1-yl-2-bromo-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Adamantan-1-yl-2-bromo-acetamide is an organic compound featuring an adamantane core structure Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Adamantan-1-yl-2-bromo-acetamide typically involves the reaction of 1-adamantylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 1-adamantylamine and bromoacetyl bromide.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Procedure: 1-adamantylamine is dissolved in dichloromethane, and bromoacetyl bromide is added dropwise with stirring. Triethylamine is then added to neutralize the hydrogen bromide formed. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 1-adamantylamine and bromoacetyl bromide are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.
Purification: The product is purified using industrial-scale recrystallization or chromatography techniques to ensure high purity suitable for further applications.
化学反应分析
Types of Reactions
N-Adamantan-1-yl-2-bromo-acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(1-adamantyl)-2-aminoacetamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the amide group to other functional groups, such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic media.
Major Products
N-(1-Adamantyl)-2-aminoacetamide: Formed by reduction.
N-(1-Adamantyl)-2-azidoacetamide: Formed by nucleophilic substitution with sodium azide.
N-(1-Adamantyl)-2-carboxylic acid: Formed by oxidation.
科学研究应用
N-Adamantan-1-yl-2-bromo-acetamide has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents due to its ability to modify biological targets.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive bromoacetamide group.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of N-Adamantan-1-yl-2-bromo-acetamide involves the reactivity of the bromoacetamide group. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in enzyme inhibition, where the compound can modify active site residues, leading to the inhibition of enzyme activity. The adamantane core provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
N-(1-Adamantyl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of bromine.
N-(1-Adamantyl)-2-iodoacetamide: Contains an iodine atom, making it more reactive than the bromo derivative.
N-(1-Adamantyl)-2-fluoroacetamide: Features a fluorine atom, which is less reactive but more stable.
Uniqueness
N-Adamantan-1-yl-2-bromo-acetamide is unique due to the balance between reactivity and stability provided by the bromine atom. It is more reactive than the chloro and fluoro derivatives, making it suitable for applications requiring efficient nucleophilic substitution. it is less reactive than the iodo derivative, providing a balance that is advantageous in controlled chemical reactions.
属性
分子式 |
C12H18BrNO |
|---|---|
分子量 |
272.18 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-2-bromoacetamide |
InChI |
InChI=1S/C12H18BrNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) |
InChI 键 |
PRIHBWFFGUPPOR-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methylpropanoate](/img/structure/B8561903.png)
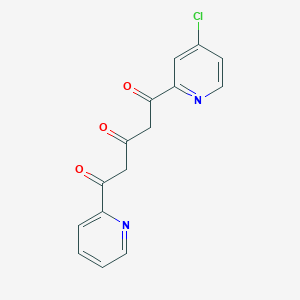
![1h-Indole-1-carboxylic acid,5-[[2-(dimethylamino)acetyl]amino]-2,3-dihydro-,1,1-dimethylethyl ester](/img/structure/B8561916.png)

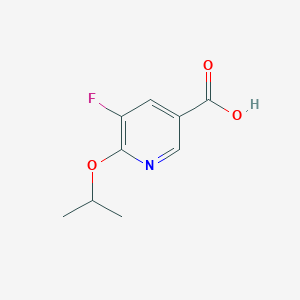
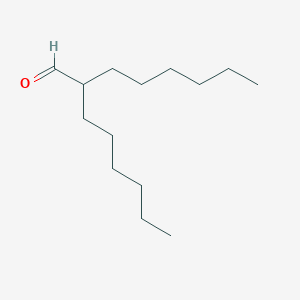
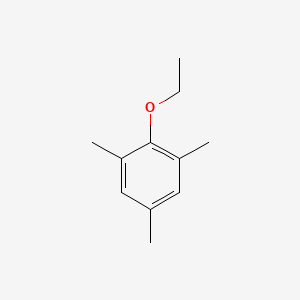

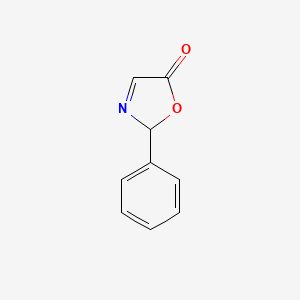

![9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carboxamide](/img/structure/B8561996.png)
